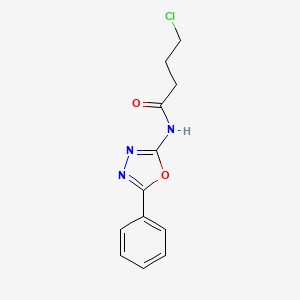

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide follows IUPAC conventions, explicitly defining its substituents and backbone structure. The prefix 4-chloro denotes a chlorine atom at the fourth carbon of the butanamide chain, while 5-phenyl-1,3,4-oxadiazol-2-yl specifies a phenyl-substituted oxadiazole ring attached via the second position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 65551-65-7 | |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | |

| Molecular Weight | 265.70 g/mol | |

| SMILES | O=C(NC1=NN=C(C2=CC=CC=C2)O1)CCCCl |

The SMILES string highlights the butanamide backbone (CCCCl) linked to the oxadiazole ring (NN=C(O1)), which is further substituted with a phenyl group (C2=CC=CC=C2).

Molecular Geometry and Conformational Analysis

The molecular geometry is influenced by the planar oxadiazole ring and the flexible butanamide chain. The oxadiazole ring adopts a near-planar conformation due to aromatic stabilization, with bond angles close to 120° at the nitrogen and oxygen atoms. The butanamide chain exhibits rotational flexibility around the C–C and C–N bonds, allowing for multiple conformers.

The chloro substituent at the terminal carbon of the butanamide chain introduces steric and electronic effects, favoring staggered conformations to minimize van der Waals repulsion. Density functional theory (DFT) studies on analogous oxadiazole derivatives suggest that the amide group’s trans configuration stabilizes the molecule through resonance with the carbonyl group.

Electronic Structure and Spectroscopic Signatures

The electronic structure is characterized by conjugated π-systems in the oxadiazole ring and the amide group. The oxadiazole’s electron-deficient nature arises from the electronegative nitrogen and oxygen atoms, while the amide group contributes a localized dipole moment. Key spectroscopic features include:

- Infrared (IR) Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the amide group. The C–Cl bond vibration appears as a medium-intensity peak at 550–650 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The phenyl protons resonate as a multiplet at δ 7.4–7.6 ppm, while the methylene protons adjacent to the chloro group (CH₂Cl) appear as a triplet near δ 3.5–3.7 ppm.

- ¹³C NMR : The carbonyl carbon of the amide group is expected at δ 165–170 ppm, and the oxadiazole carbons resonate between δ 150–160 ppm.

Comparative Analysis with Structural Analogues

Comparative analysis reveals distinct physicochemical differences between this compound and its analogues:

The chloro substituent’s position significantly impacts polarity and solubility. Chlorination on the aliphatic chain (as in the query compound) increases hydrophobicity compared to aromatic chlorination. Conversely, sulfonamide-containing analogues exhibit enhanced water solubility due to their polar sulfonyl groups.

Properties

CAS No. |

65551-65-7 |

|---|---|

Molecular Formula |

C12H12ClN3O2 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |

InChI |

InChI=1S/C12H12ClN3O2/c13-8-4-7-10(17)14-12-16-15-11(18-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,16,17) |

InChI Key |

NYNRNMLKOOMRAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Substituted-1,3,4-oxadiazol-2-thiols (Key Intermediate)

- Starting Material: Acid hydrazides derived from phenyl or aryl carboxylic acids.

- Reagents: Carbon disulfide (CS₂), potassium hydroxide (KOH).

- Solvent: Absolute ethanol.

- Conditions: Reflux with stirring for approximately 6 hours.

- Workup: Acidification with dilute HCl to pH 2, filtration, washing, and recrystallization from ethanol.

- Outcome: Formation of 5-substituted-1,3,4-oxadiazol-2-thiols as crystalline solids.

This step involves the cyclization of hydrazides with carbon disulfide under basic conditions to form the oxadiazole ring with a thiol substituent at position 2.

Preparation of N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide (Butanamide Intermediate)

- Starting Material: 5-Chloro-2-methoxyaniline.

- Reagents: 4-Bromobutyryl bromide, sodium carbonate solution.

- Solvent: Methanol (small amount to dissolve aniline).

- Conditions: Reaction at pH 9, vigorous shaking until precipitation.

- Workup: Filtration, washing with distilled water, drying.

- Outcome: Formation of the bromobutanamide intermediate ready for coupling.

This step introduces the chloro-substituted butanamide moiety with a bromine leaving group for subsequent nucleophilic substitution.

Coupling to Form Final Product

- Reactants: 5-substituted-1,3,4-oxadiazol-2-thiols and N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide.

- Base: Sodium hydride (NaH).

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Stirring at room temperature; initial stirring of oxadiazol-thiol with NaH for 0.5 h, followed by addition of bromobutanamide and further stirring for 3-4 h.

- Monitoring: Thin layer chromatography (TLC) to confirm reaction completion.

- Workup: Addition of distilled water, extraction, and purification.

- Outcome: Formation of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, including the target compound with a phenyl substituent on the oxadiazole ring.

This nucleophilic substitution reaction replaces the bromine atom with the thiol group of the oxadiazole intermediate, forming the final amide linkage.

Detailed Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Phenyl/aryl carboxylic acid | Conc. H₂SO₄, ethanol, reflux 5-6 h | Ethyl ester | High yield, purified by recrystallization |

| 2 | Ethyl ester | Hydrated hydrazine (80%), alcoholic medium | Acid hydrazide | Stirring 4-5 h, good yield |

| 3 | Acid hydrazide | CS₂, KOH, ethanol, reflux 6 h | 5-substituted-1,3,4-oxadiazol-2-thiol | Isolated by acidification and filtration |

| 4 | 5-Chloro-2-methoxyaniline + 4-bromobutyryl bromide | Na₂CO₃ solution, methanol, pH 9 | N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide | Precipitation, filtration |

| 5 | Oxadiazol-2-thiol + bromobutanamide | NaH, DMF, room temp, stirring 3-4 h | 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide | Purified by extraction and recrystallization |

Characterization and Analytical Data

- Melting Points: Recorded using open capillary tubes; uncorrected.

- Purity: Confirmed by TLC on silica gel plates with ethyl acetate/n-hexane solvent system.

- Spectroscopy:

- IR Spectra: KBr pellet method; characteristic bands for amide (CONH), oxadiazole ring, and aromatic groups.

- ¹H-NMR: Signals corresponding to aromatic protons, methoxy group, amide NH, and aliphatic butanamide chain.

- Mass Spectrometry (EIMS): Molecular ion peaks consistent with expected molecular weights; fragmentation patterns confirm structure.

- Example ¹H-NMR Data for Target Compound:

Research Findings and Notes on Preparation

- The multi-step synthesis is robust and reproducible, yielding the target compound in good to excellent yields.

- The use of sodium hydride as a base in DMF facilitates efficient nucleophilic substitution.

- The oxadiazole ring formation via cyclization with carbon disulfide is a key step, providing the heterocyclic core.

- The chloro-substituted butanamide intermediate is prepared under mild conditions, ensuring functional group integrity.

- The final compounds exhibit good purity and are suitable for further biological evaluation, as demonstrated by lipoxygenase inhibition assays in related studies.

- Alternative synthetic routes reported for related oxadiazole derivatives involve coupling via amide bond formation using coupling agents like HATU, but the described method is preferred for this specific compound due to its efficiency and simplicity.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents/Conditions | Product/Intermediate | Characterization Techniques |

|---|---|---|---|

| Esterification of carboxylic acid | Conc. H₂SO₄, ethanol, reflux | Ethyl ester | TLC, melting point |

| Hydrazide formation | Hydrated hydrazine, alcoholic medium | Acid hydrazide | TLC, IR |

| Cyclization to oxadiazol-2-thiol | CS₂, KOH, ethanol, reflux | 5-substituted-1,3,4-oxadiazol-2-thiol | IR, ¹H-NMR, mass spec |

| Preparation of bromobutanamide | 5-Chloro-2-methoxyaniline, 4-bromobutyryl bromide, Na₂CO₃ | N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide | TLC, melting point |

| Coupling to final compound | NaH, DMF, room temp, stirring | This compound | IR, ¹H-NMR, mass spec |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has been investigated for its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development in antibiotic therapies .

1.2 Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in various biological models. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

1.3 Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . Further research is needed to elucidate its effectiveness and safety in vivo.

Agricultural Applications

2.1 Pesticide Development

The compound's effectiveness as an antimicrobial agent extends to agricultural applications, particularly as a pesticide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases . Field trials are necessary to assess its efficacy and environmental impact.

2.2 Plant Growth Regulation

There is emerging evidence that oxadiazole derivatives can act as plant growth regulators. The application of this compound may enhance plant growth and yield under stress conditions, thereby improving agricultural productivity .

Materials Science

3.1 Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for its potential to enhance thermal stability and mechanical properties of polymers. The compound's unique structure allows for improved interactions within polymer chains, resulting in materials with superior performance characteristics .

3.2 Photonic Applications

The optical properties of oxadiazole derivatives make them suitable candidates for photonic applications. Research has indicated that this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Antibacterial Activity

- 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (8a) : Demonstrated efficacy against Staphylococcus aureus, likely due to the chloroacetamide moiety disrupting bacterial cell wall synthesis .

- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide: Acts as a histone deacetylase (HDAC) inhibitor, showing promise in cancer therapy .

Anticancer Potential

- 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide: Exhibited inhibitory effects against breast cancer cell lines (MCF-7, MDA-MB-231) via HDAC-8 modulation, highlighting the role of amino acid side chains in targeting cancer pathways .

Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 6d ) exhibit higher thermal stability, while electron-donating groups (e.g., methoxy in 6c ) reduce melting points and may improve solubility .

Heterocycle Substitution : Thiadiazole analogues (e.g., ) introduce sulfur-based hydrophobicity, which could improve blood-brain barrier penetration compared to oxadiazoles.

Biological Activity

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 265.696 g/mol. Its structure features a butanamide group linked to a 1,3,4-oxadiazole ring substituted with a phenyl group and a chlorine atom.

| Property | Value |

|---|---|

| CAS Number | 1017456-57-3 |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ |

| Molecular Weight | 265.696 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of studies indicated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed cytotoxic effects on prostate cancer cell lines (PC3 and DU145), with IC50 values indicating significant dose-dependent activity .

Table: IC50 Values of Related Compounds on Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|---|

| 4-Chloro-N-(5-phenyl... | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells:

- Cell Cycle Arrest : It has been noted that compounds with similar structures can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.

- DNA Damage : The mechanism may involve chromatin condensation and DNA damage pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activities. In vitro assays demonstrated that these compounds could effectively inhibit urease and acetylcholinesterase enzymes, showcasing their potential as therapeutic agents in treating infections and neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.